molecular formula C10H15ClN2O2 B172264 Ethyl (4-hydrazinophenyl)acetate hydrochloride CAS No. 137402-61-0

Ethyl (4-hydrazinophenyl)acetate hydrochloride

Cat. No.: B172264
CAS No.: 137402-61-0
M. Wt: 230.69 g/mol
InChI Key: DENTXBGEUCFNQB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl (4-hydrazinophenyl)acetate hydrochloride typically involves the esterification of 4-hydrazinobenzoic acid with ethanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl (4-hydrazinophenyl)acetate hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl (4-hydrazinophenyl)acetate hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which Ethyl (4-hydrazinophenyl)acetate hydrochloride exerts its effects involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in proteins or other biomolecules, leading to modifications that can alter their function. This interaction can affect various biological pathways, making the compound useful in studying protein function and developing new therapeutic agents .

Comparison with Similar Compounds

Ethyl (4-hydrazinophenyl)acetate hydrochloride can be compared with other similar compounds, such as:

This compound is unique due to its hydrazine group, which provides distinct reactivity and makes it valuable in specific research applications.

Properties

IUPAC Name

ethyl 2-(4-hydrazinylphenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-2-14-10(13)7-8-3-5-9(12-11)6-4-8;/h3-6,12H,2,7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENTXBGEUCFNQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (NaNO2, 4.04 g, 58.6 mmol) in H2O (20 mL) was added to a cooled (−5° C., ice-salt) solution of ethyl 4-aminophenylacetate (10 g, 55.8 mmol) in conc. HCl (55 mL), at a rate such that the temperature did not exceed 0° C. The mixture was stirred at 0° C. for 10 min and then added portion-wise to a cooled (−5° C., ice-salt) and rapidly-stirred solution of tin(II) chloride (SnCl2, 39.67 g, 209.2 mmol) in conc. HCl (30 mL), at a rate such that the temperature did not exceed 0° C. The resulting cream-colored suspension was warmed to 25° C. and stirred at room temperature for 2-3 hrs and then was filtered under vacuum. The collected solid was washed with water and ether and then air dried to afford the desired product as a pale solid (HCl salt). Precipitate that formed in the filtrates upon standing for 16 h was collected by filtration, washed with water and ether, and air-dried. The combined solids were obtained in 88% yield (11.28 g). 1H-NMR (DMSO-d6) δ 8.85 (broad, 2H), 7.73 (broad, 1H), 7.10 (d, J=8.4 Hz, 2H), 6.82 (d, J=8.4 Hz, 2H), 4.03 (q, J=7.0 Hz, 2H), 3.53 (s, 2H), 1.16 (t, J=7.1 Hz, 3H); MS LC-MS [M+H]+=195.0, RT=1.11 min.
Quantity
4.04 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl 4-aminophenylacetate
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
55 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
39.67 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
88%

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